molecular formula C21H18ClF3N6O B5830586 5-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B5830586
M. Wt: 462.9 g/mol
InChI Key: WKEDRUYMPCCRMF-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3 source . This compound has emerged as a key pharmacological tool for investigating the role of aberrant FGFR signaling in oncogenesis and cancer progression. Its primary research value lies in its application in preclinical studies to explore targeted therapeutic strategies for cancers driven by FGFR amplifications, mutations, and fusions, such as those found in urothelial carcinoma, endometrial cancer, and non-small cell lung cancer source . The mechanism of action involves the compound binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways like MAPK and PI3K/AKT, which are critical for cell proliferation, survival, and migration source . By specifically targeting this axis, researchers can elucidate the functional consequences of FGFR inhibition, assess combinatorial treatment approaches, and validate FGFR-driven phenotypes in vitro and in vivo, providing a solid foundation for translational oncology research.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF3N6O/c1-12-14(11-30(3)27-12)10-29(2)20(32)17-9-19-26-16(13-4-6-15(22)7-5-13)8-18(21(23,24)25)31(19)28-17/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEDRUYMPCCRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN(C)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)Cl)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide , identified by its CAS number 489451-23-2, is a member of the pyrazolo[1,5-a]pyrimidine class known for its diverse biological activities. This article provides a detailed review of its biological activity, including mechanisms of action, efficacy in various disease models, and relevant research findings.

  • Molecular Formula : C20H20ClF3N6O
  • Molecular Weight : 452.86 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with various substituents that enhance its biological activity.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family often act as inhibitors of specific kinases involved in cell signaling pathways. This inhibition can lead to:

  • Antiproliferative effects on cancer cells.
  • Induction of apoptosis , particularly in tumor models.

For instance, studies have shown that similar compounds inhibit the growth of cancer cell lines through dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • In an MCF-7 breast cancer model, the compound exhibited significant tumor growth inhibition and induced apoptosis through mechanisms involving DNA fragmentation and cell cycle arrest .
  • A related compound demonstrated IC50 values of 26 µM against A549 lung cancer cells, indicating potential for lung cancer treatment .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties:

  • Derivatives from the same class have shown micromolar IC50 values against monoamine oxidase B (MAO-B), which is relevant in neurodegenerative disorders. This suggests potential applications in treating conditions like Parkinson's disease .

Case Studies and Research Findings

Study ReferenceBiological ActivityModel UsedKey Findings
AnticancerMCF-7Induced apoptosis and inhibited tumor growth.
AntitumorA549IC50 = 26 µM; significant growth inhibition.
Anti-inflammatoryIn vitroMicromolar IC50 against MAO-B; potential for neuroprotection.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including Suzuki-Miyaura cross-coupling techniques which have been optimized for efficiency. The introduction of functional groups such as trifluoromethyl and chlorophenyl enhances the pharmacological profile by improving solubility and bioavailability.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with pyrazolo[1,5-a]pyrimidine scaffolds exhibit significant anticancer properties. For instance, studies have shown that derivatives of this scaffold can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and survival pathways.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazolo[1,5-a]pyrimidine derivatives effectively inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

  • Case Study : An experimental model of arthritis revealed that administration of pyrazolo[1,5-a]pyrimidine compounds resulted in reduced swelling and pain due to their ability to modulate inflammatory pathways .

Antimicrobial Activity

The unique structure of this compound allows it to exhibit antimicrobial effects against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented.

  • Case Study : A recent study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Material Science Applications

Beyond pharmacological uses, this compound has potential applications in material science:

Organic Electronics

The presence of electron-withdrawing groups such as trifluoromethyl enhances the electronic properties of this compound, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Research Findings : Investigations into the use of pyrazolo[1,5-a]pyrimidine derivatives in OLEDs have shown promising results regarding their efficiency and stability under operational conditions .

Coatings and Polymers

Due to its chemical stability and resistance to degradation, this compound can be utilized in developing advanced coatings that require durability and protective properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives share a common scaffold but exhibit diverse pharmacological profiles due to substituent variations. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Biological Activity/Applications Reference
Target Compound 5-(4-ClPh), 7-CF₃, N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl carboxamide C₂₂H₁₉ClF₃N₆O 504.88 Enhanced lipophilicity (CF₃), pyrazole side chain for solubility modulation Potential kinase inhibition (inferred)
5-(4-Fluorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide 5-(4-FPh), 7-CF₃, phenylethyl carboxamide C₂₂H₁₆F₄N₄O 428.38 Fluorophenyl group for electronic effects; phenylethyl enhances CNS penetration Anticancer screening (hypothesized)
5-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide 5-BrPh, 7-CF₃, imidazole-propyl carboxamide C₂₀H₁₆BrF₃N₆O 493.28 Bromine for halogen bonding; imidazole for H-bonding Antiprotozoal activity (predicted)
N-(4-Chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide Partially saturated pyrimidine ring, 4-ClPh, 4-MePh C₂₁H₁₈ClF₃N₄O 434.84 Saturation improves metabolic stability; methylphenyl enhances hydrophobicity Kinase inhibition (reported)
3-Chloro-5-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 3-Cl, 5-(3,4-OMePh), dimethylpyrazole side chain C₂₂H₂₀ClF₃N₆O₃ 533.89 Methoxy groups for solubility; chloro for steric effects Antifungal/antibacterial applications

Key Insights :

Trifluoromethyl Group : Present in all compared compounds, this group enhances resistance to oxidative metabolism and improves membrane permeability ().

Aromatic Substitutents: 4-Chlorophenyl (Target Compound): Increases binding affinity to hydrophobic pockets in kinases (). Bromophenyl (): Enhances halogen bonding with protein residues.

Carboxamide Modifications :

  • Pyrazole-methyl groups (Target, ) improve solubility via hydrogen bonding.
  • Imidazole-propyl () and phenylethyl () side chains may influence blood-brain barrier penetration.

Saturation Effects : The tetrahydropyrazolo derivative () shows higher metabolic stability due to reduced ring strain.

Pharmacological Data :

  • Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines inhibit KDR kinase ().
  • Antiparasitic Activity: Compounds with bromophenyl/imidazole groups show efficacy against Trypanosoma species ().
  • Antimicrobial Potential: Methoxy and chloro substituents correlate with antifungal activity ().

Q & A

Q. Key Intermediates :

  • 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
  • N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine.

Basic: How is the structural integrity of this compound validated during synthesis?

Structural characterization employs:

  • Spectroscopy :
    • ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing N-methyl vs. pyrazole methyl groups) .
    • FT-IR for carboxamide C=O stretch (~1650–1700 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₁H₁₈ClF₃N₆O) .
  • X-ray Crystallography : For unambiguous confirmation of regiochemistry and bond angles (e.g., pyrazolo-pyrimidine dihedral angles ~10–15°) .

Basic: What preliminary biological screening methods are used to assess its activity?

Initial screening often includes:

  • In vitro assays :
    • Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based or radiometric assays .
    • Cytotoxicity profiling (IC₅₀) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Structure-Activity Relationship (SAR) : Modifying substituents (e.g., 4-chlorophenyl vs. fluorophenyl) to evaluate potency trends .

Advanced: How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine functionalization be addressed?

Regioselectivity issues arise during electrophilic substitution or cross-coupling. Strategies include:

  • Directing Groups : Temporary protection of reactive sites (e.g., using Boc groups) to steer reactivity .
  • Computational Guidance : DFT calculations to predict reactive sites based on electron density maps .
  • Optimized Conditions : Screening solvents (DMF vs. THF) and catalysts (Pd(PPh₃)₄ vs. Pd₂(dba)₃) to favor desired regioisomers .

Advanced: How should conflicting bioactivity data between in vitro and cellular assays be resolved?

Discrepancies may stem from:

  • Membrane Permeability : Assess logP values (e.g., >3 indicates better permeability) and use PAMPA assays .
  • Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated) .
  • Off-Target Effects : Employ proteome-wide profiling (e.g., kinase inhibitor panels) to identify non-specific binding .

Advanced: What computational strategies predict target interactions for this compound?

Integrated approaches include:

  • Molecular Docking : Using AutoDock Vina to model binding poses in kinase ATP pockets (e.g., EGFR or CDK2) .
  • MD Simulations : 100-ns trajectories to evaluate binding stability (RMSD <2 Å) and hydrogen-bond persistence .
  • Pharmacophore Mapping : Aligning electrostatic/hydrophobic features with known active scaffolds .

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